molecular formula C15H20BrNO4 B3097818 Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate CAS No. 132067-41-5

Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B3097818
CAS No.: 132067-41-5
M. Wt: 358.23 g/mol
InChI Key: FDFQRJWLHKSHPZ-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is an organic compound that features a bromophenyl group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromobenzaldehyde and tert-butyl carbamate.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with tert-butyl carbamate to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Esterification: The amine is then esterified with methyl acrylate under basic conditions to yield the final product.

Industrial Production Methods

In industrial settings, the synthesis may be optimized using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Substitution: Products with different substituents on the phenyl ring.

    Deprotection: The free amine derivative.

    Oxidation/Reduction: Corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets. The Boc group provides steric hindrance, protecting the amine functionality during reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
  • Methyl 3-(4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
  • Methyl 3-(4-methylphenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Uniqueness

Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific substitution reactions, making this compound valuable in synthetic organic chemistry .

Properties

IUPAC Name

methyl 3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFQRJWLHKSHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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